2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a sulfanyl group, as well as an acetamide moiety attached to a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable aldehyde with guanidine in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine intermediate with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the amino group with an acetic anhydride derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of folate-dependent enzymes.
Medicine: Investigated for its antiparasitic activity, particularly against Trypanosoma brucei.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of Trypanosomatidae . The inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity and disrupting the folate metabolism pathway.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido: Another aminopyrimidine derivative with similar enzyme inhibitory properties.
Pyrimethamine: A well-known antiparasitic drug that also targets folate-dependent enzymes.
Uniqueness
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and a dimethylphenyl acetamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N4O2S |
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Molecular Weight |
304.37 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-8-3-4-10(9(2)5-8)16-13(20)7-21-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19) |
InChI Key |
PNNNTUFMSVWHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)C |
Origin of Product |
United States |
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